3-Bromo-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromocinnamic acid: is an organic compound with the molecular formula C9H7BrO2 . It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bromocinnamic acid can be synthesized through various methods. One common method involves the bromination of cinnamic acid. This process typically uses bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can be further processed to yield bromocinnamic acid .
Industrial Production Methods: : On an industrial scale, bromocinnamic acid is produced by the bromination of cinnamic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : Bromocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bromobenzoic acid.
Reduction: Reduction of bromocinnamic acid can yield bromophenylpropanoic acid.
Substitution: The bromine atom in bromocinnamic acid can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bromobenzoic acid.
Reduction: Bromophenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromocinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromocinnamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo photo-induced cycloaddition reactions, leading to the formation of cyclobutane derivatives. These reactions are facilitated by the presence of light and specific reaction conditions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound, which lacks the bromine substitution.
4-Chlorocinnamic acid: Similar structure with a chlorine atom instead of bromine.
4-Fluorocinnamic acid: Contains a fluorine atom in place of bromine.
4-Methylcinnamic acid: Substituted with a methyl group instead of bromine.
Uniqueness: : Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
704-78-9 |
---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(Z)-3-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
InChI Key |
UPZBDEYHZXRSBQ-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.